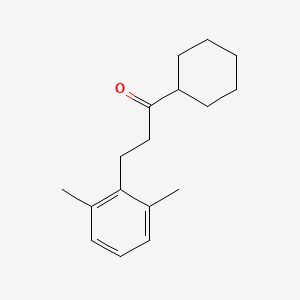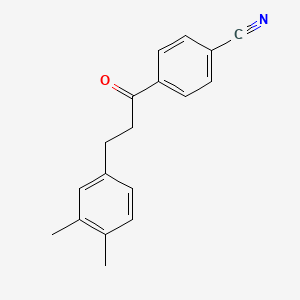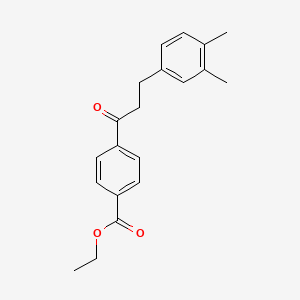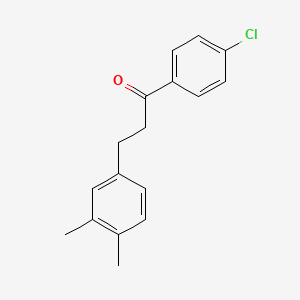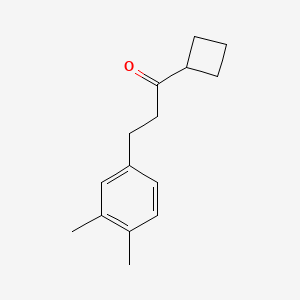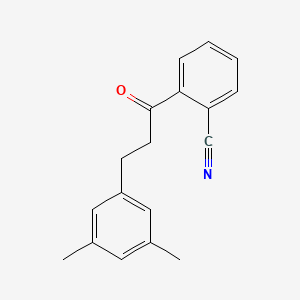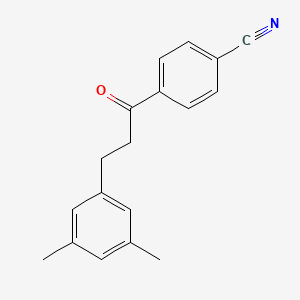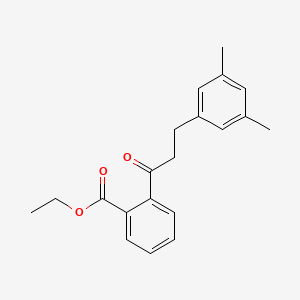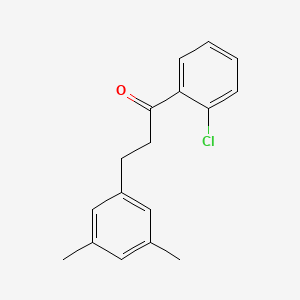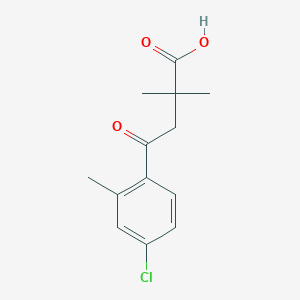
4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid
Descripción general
Descripción
The compound of interest, 4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid, is a chlorinated aromatic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. While the provided papers do not directly discuss this exact compound, they provide insights into similar chlorinated aromatic compounds and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of chlorinated aromatic compounds often involves cyclization reactions, as well as the use of reagents that can introduce the chloro group into the aromatic ring. For instance, the synthesis of a related compound, methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, was achieved through a cyclization reaction of dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate and 4-chlorophenyl isothiocyanate . This suggests that similar methods could be employed for the synthesis of 4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds is often characterized using techniques such as FT-IR, NMR, and X-ray diffraction. For example, the molecular structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and X-ray diffraction studies . Similarly, the structure of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was elucidated using FT-IR, NMR, and single crystal X-ray structural analysis . These techniques could be applied to determine the molecular structure of 4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid.
Chemical Reactions Analysis
Chlorinated aromatic compounds can undergo various chemical reactions, including interactions with DNA, as seen in the study of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, which showed intercalative DNA binding . Additionally, the reactivity of these compounds in different assays, such as the NBP assay for alkylating agents, can provide insights into their chemical behavior . These findings can inform the potential reactivity of 4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid in biological systems or analytical procedures.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds, such as their spectroscopic characteristics, NLO properties, and charge distributions, can be studied using computational methods like DFT calculations . For instance, the NLO properties and charge distributions of 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile were investigated, providing valuable information on the electronic properties of the molecule . These computational studies can be extended to predict the properties of 4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has demonstrated the use of similar compounds to 4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid in synthesizing novel heterocyclic compounds, which show potential in developing antibacterial activities. For instance, derivatives of aroylacrylic acids, pyridazinones, and furanones were synthesized using related compounds and tested for their antibacterial properties (El-Hashash et al., 2015).
Preparation of Halogenated Derivatives
Compounds structurally similar to 4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid have been used in the synthesis of various halogenated derivatives. These are synthesized through the nuclear halogenation of corresponding aryl-4-oxobutyric acids (Jojima et al., 1979).
Antimicrobial Activity Studies
The antimicrobial properties of derivatives of similar compounds have been explored. A series of new methyl esters were synthesized and their silver salts were studied for antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Gein et al., 2020).
Interaction with DNA and Biological Screening
The interaction of compounds like 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid with DNA and their biological activities, including cytotoxicity and antitumor activities, have been a subject of research. These studies contribute to understanding the potential biomedical applications of such compounds (Sirajuddin et al., 2015).
Oxidation and Environmental Detoxification
Related compounds have been used in studies focusing on the oxidation of pesticides in water, suggesting their role in environmental detoxification. This research provides insights into how these compounds can be used in removing harmful substances from water sources (Pignatello & Sun, 1995).
Mecanismo De Acción
Target of Action
It is structurally similar to phenoxy herbicides like mcpa , which primarily target plant growth hormones known as auxins . These auxins play a crucial role in plant growth and development .
Mode of Action
Considering its structural similarity to mcpa, it may act as an auxin mimic . Auxin mimics like MCPA induce rapid, uncontrolled growth in plants, leading to their death . This effect is selective for broad-leaf plants, leaving monocotyledonous crops relatively unaffected .
Biochemical Pathways
Auxin mimics like mcpa typically affect the pathways related to plant growth and development . By mimicking auxins, these compounds disrupt normal plant growth processes, leading to uncontrolled growth and eventual plant death .
Result of Action
Based on its potential mode of action as an auxin mimic, it can be inferred that the compound would induce rapid, uncontrolled growth in susceptible plants, leading to their death .
Propiedades
IUPAC Name |
4-(4-chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-8-6-9(14)4-5-10(8)11(15)7-13(2,3)12(16)17/h4-6H,7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTDNITZXHLUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)CC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901227674 | |
| Record name | 4-Chloro-α,α,2-trimethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid | |
CAS RN |
951885-42-0 | |
| Record name | 4-Chloro-α,α,2-trimethyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-α,α,2-trimethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



